Cas no 84621-31-8 (3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate)

3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate structure
84621-31-8 structure
Product Name:3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Numero CAS:84621-31-8
MF:C19H24F2O3
MW:338.388873100281
CID:1826767
PubChem ID:158677
Update Time:2025-04-21

3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • [3-(3,3-difluoroprop-2-enyl)-2-methyl-4-oxocyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    • 3-(3,3-difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
    • 84621-31-8
    • 10,10-difluoroallethrin
    • 3-(3,3-Difluoroprop-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
    • DTXSID601004914
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,3-(3,3-difluoro-2-propenyl)-2-methyl-4-oxo-2-cyclopenten-1-yl ester
    • Inchi: 1S/C19H24F2O3/c1-10(2)8-13-17(19(13,4)5)18(23)24-15-9-14(22)12(11(15)3)6-7-16(20)21/h7-8,13,15,17H,6,9H2,1-5H3
    • Chiave InChI: IHSYBNIZVMLDJH-UHFFFAOYSA-N
    • Sorrisi: F/C(=C/CC1C(CC(C=1C)OC(C1C(/C=C(\C)/C)C1(C)C)=O)=O)/F

Proprietà calcolate

  • Massa esatta: 338.16935095g/mol
  • Massa monoisotopica: 338.16935095g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 648
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 43.4Ų
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti